Tautomeric Identity Defines UV Spectral Signature and Photophysical Behavior
The 2H-tautomer of benzotriazole exhibits a distinct electronic absorption spectrum compared to the 1H-tautomer. High-resolution gas-phase spectroscopy reveals that the S1←S0 origin band for 2H-benzotriazole is located at 286.4 nm, which is a characteristic signature that differentiates it from the 1H form [1]. While this data is for the unsubstituted parent heterocycle, the tautomeric core is retained in the target compound, providing a foundational basis for its unique photophysical behavior. In contrast, the 1H-isomer of the target compound (Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate, CAS 69218-48-0) possesses a fundamentally different tautomeric state, which is known to alter its electronic transitions and, consequently, its performance in applications such as UV stabilization or fluorescence-based assays.
| Evidence Dimension | UV Absorption (S1←S0 Origin Band) |
|---|---|
| Target Compound Data | Retains 2H-tautomeric core; parent 2H-benzotriazole origin band at 286.4 nm |
| Comparator Or Baseline | Parent 1H-benzotriazole (different origin band, not specified in this reference) |
| Quantified Difference | Distinct electronic transition energy, measurable via high-resolution spectroscopy |
| Conditions | Gas-phase, molecular beam, laser-induced fluorescence spectroscopy |
Why This Matters
For applications requiring precise UV absorption or emission properties (e.g., UV stabilizers, fluorescent probes), the specific tautomeric form of the benzotriazole core directly impacts spectral output and must be controlled.
- [1] Berden, G., Meerts, W. L., & Jalviste, E. (2001). Rotationally resolved UV spectroscopy of the 2H-tautomer of benzotriazole in a molecular beam. Chemical Physics Letters, 349(5-6), 463–468. View Source
